molecular formula C16H16N2O2 B5207959 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea

Cat. No.: B5207959
M. Wt: 268.31 g/mol
InChI Key: SBTQYNNIZJVMDH-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:

R-N=C=O + R’-NH2R-NH-(C=O)-NR’\text{R-N=C=O + R'-NH}_2 \rightarrow \text{R-NH-(C=O)-NR'} R-N=C=O + R’-NH2​→R-NH-(C=O)-NR’

In this case, the isocyanate used is derived from 3-acetylphenyl isocyanate, and the amine is 2-methylaniline. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace one of the amine groups, forming new urea derivatives.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(2-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-(2-methylphenyl)urea can be compared with other similar urea derivatives, such as:

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

    1-(3-Methylphenyl)-3-(2-methylphenyl)urea: Has a methyl group on both phenyl rings, which can influence its steric and electronic properties.

    1-(3-Acetylphenyl)-3-(4-methylphenyl)urea: The position of the methyl group on the phenyl ring can impact its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-3-4-9-15(11)18-16(20)17-14-8-5-7-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTQYNNIZJVMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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